
3-(2-Thienylsulfonyl)pyrazine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of TSPC involves the reaction of platinum complexes with sulfonamide ligands. The process typically requires controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired complex. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of TSPC involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity. The process may involve multiple purification steps, such as recrystallization and chromatography, to obtain high-purity TSPC suitable for research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: TSPC undergoes various chemical reactions, including:
Reduction: TSPC can be reduced by dithionite, leading to the formation of reduced platinum complexes.
Oxidation: The compound can be oxidized under specific conditions, altering its chemical structure and properties.
Substitution: TSPC can participate in substitution reactions where ligands in the platinum complex are replaced by other chemical groups.
Common Reagents and Conditions:
Reduction: Dithionite is commonly used as a reducing agent for TSPC.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize TSPC.
Substitution: Various ligands, including amines and phosphines, can be used in substitution reactions with TSPC.
Major Products Formed:
Reduction: Reduced platinum complexes.
Oxidation: Oxidized platinum complexes.
Substitution: New platinum complexes with substituted ligands.
Applications De Recherche Scientifique
Chemistry: TSPC is used as a catalyst in various chemical reactions, including the reduction of toxic selenium compounds . Its unique properties make it valuable in developing new catalytic processes.
Biology: In biological research, TSPC is studied for its role in inhibiting gibberellin perception in plants . This makes it a useful tool for understanding plant growth and development.
Medicine: TSPC has shown potential as an antitumor agent, particularly against melanoma cell lines . Its ability to induce cell cycle arrest and synergize with other chemotherapeutic agents makes it a promising candidate for cancer treatment.
Industry: In the industrial sector, TSPC is used in the production of high-performance materials and as a catalyst in various chemical processes.
Mécanisme D'action
TSPC exerts its effects by inhibiting the perception of gibberellin in plants . This inhibition is achieved through the binding of TSPC to gibberellin receptors, preventing the hormone from exerting its effects on plant growth and development. In cancer cells, TSPC induces cell cycle arrest at the G1 phase, likely mediated by the induction of CDKN1A and CDKN1B proteins . This mechanism is independent of the TP53 status of the cells, making TSPC effective in a wide range of cancer types.
Comparaison Avec Des Composés Similaires
Cisplatin: A widely used chemotherapeutic agent with a different mechanism of action compared to TSPC.
Carboplatin: Another platinum-based chemotherapeutic agent with similar applications but different side effect profiles.
Oxaliplatin: A platinum-based drug used in cancer treatment, known for its effectiveness against colorectal cancer.
Uniqueness of TSPC: TSPC stands out due to its dual role as a gibberellin perception inhibitor and an antitumor agent. Its ability to induce cell cycle arrest in a TP53-independent manner makes it unique among platinum-based compounds . Additionally, TSPC’s potential for synergistic effects with other chemotherapeutic agents highlights its versatility in cancer treatment.
Propriétés
Formule moléculaire |
C9H5N3O2S2 |
|---|---|
Poids moléculaire |
251.3 g/mol |
Nom IUPAC |
3-thiophen-2-ylsulfonylpyrazine-2-carbonitrile |
InChI |
InChI=1S/C9H5N3O2S2/c10-6-7-9(12-4-3-11-7)16(13,14)8-2-1-5-15-8/h1-5H |
Clé InChI |
HGCFMGDVMNCLNU-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)S(=O)(=O)C2=NC=CN=C2C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



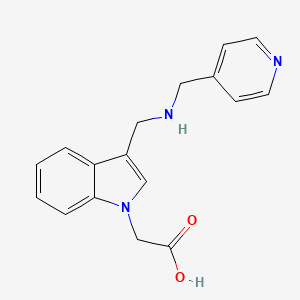
![Carbamic acid, N-[(1S,5R,6R)-3-cyano-6-[[(1,1-dimethylethoxy)carbonyl]amino]-5-hydroxy-3-cyclohexen-1-yl]-, phenylmethyl ester](/img/structure/B11832392.png)
![Imidazo[2,1-b]quinazolin-5(1H)-one, 1-(4-chlorophenyl)-2,3-dihydro-](/img/structure/B11832398.png)
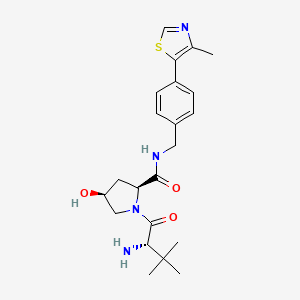


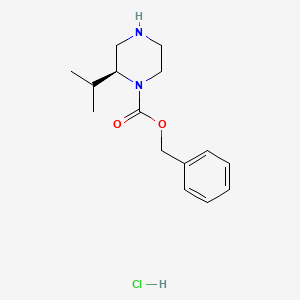


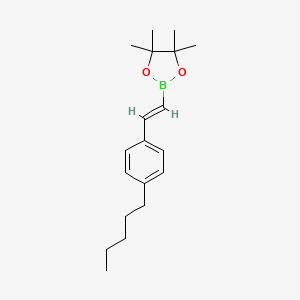
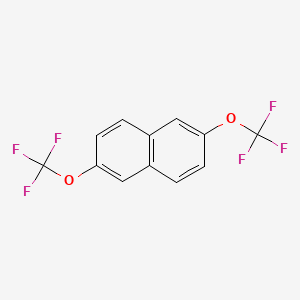
![tert-butyl 6-chloro-2-oxospiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-1'-carboxylate](/img/structure/B11832462.png)
![Silane, (1,1-dimethylethyl)dimethyl[[1-(phenylmethoxy)ethenyl]oxy]-](/img/structure/B11832479.png)
